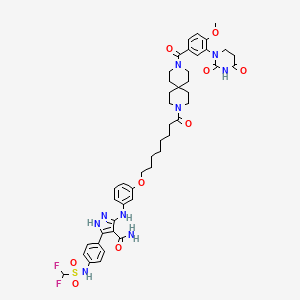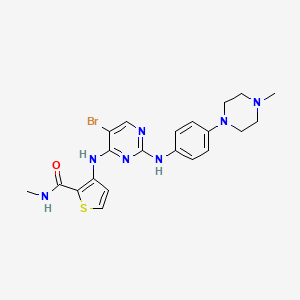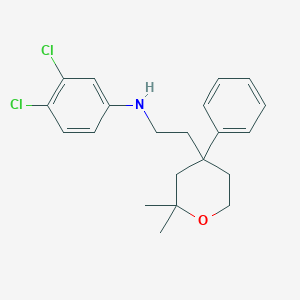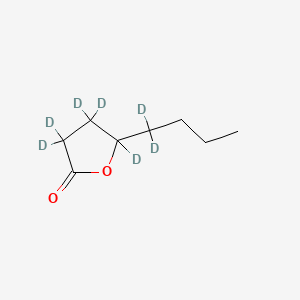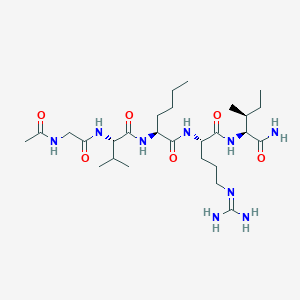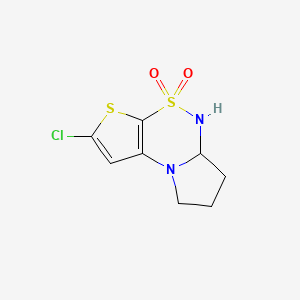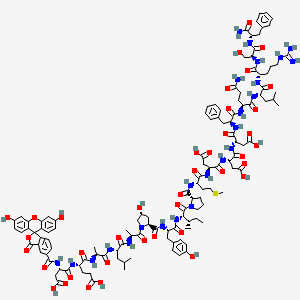
FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is a 5-FAM labeled hypoxia-inducible factor 1-alpha peptide. This compound is a substrate of the von Hippel-Lindau protein, binding with a dissociation constant (KD) of 3 nM . It is primarily used in scientific research to study the interaction between hypoxia-inducible factor 1-alpha and von Hippel-Lindau protein.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The 5-FAM (5-carboxyfluorescein) label is introduced at the N-terminus of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.
Chemical Reactions Analysis
Types of Reactions: FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main interaction is with the von Hippel-Lindau protein, forming a stable complex .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotecting agents like piperidine. The labeling with 5-FAM requires the use of 5-carboxyfluorescein and appropriate coupling reagents .
Major Products Formed: The major product formed is the labeled peptide this compound itself. No significant by-products are typically formed if the synthesis and purification are performed correctly.
Scientific Research Applications
FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is widely used in scientific research, particularly in the study of hypoxia-inducible factors and their interactions with the von Hippel-Lindau protein. It is used in fluorescence polarization assays to study the binding affinity and kinetics of the interaction . This compound is also used in the development of inhibitors that can disrupt the hypoxia-inducible factor 1-alpha and von Hippel-Lindau protein interaction, which has implications in cancer research and therapy .
Mechanism of Action
FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 exerts its effects by binding to the von Hippel-Lindau protein. This interaction is crucial for the regulation of hypoxia-inducible factor 1-alpha, which plays a significant role in cellular responses to low oxygen levels. The binding of this compound to von Hippel-Lindau protein can be monitored using fluorescence polarization, providing insights into the molecular mechanisms of hypoxia-inducible factor regulation .
Comparison with Similar Compounds
Similar Compounds:
- FAM-DEALA-Hyp-YIPD: A shorter version of the peptide, also labeled with 5-FAM, used for similar binding studies .
- FAM-DEALA-Hyp-YIPMDDDFQLRSF: The same peptide without the amide group at the C-terminus .
Uniqueness: FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is unique due to its specific sequence and the presence of the 5-FAM label, which allows for fluorescence-based studies. Its high binding affinity to the von Hippel-Lindau protein makes it a valuable tool in hypoxia-inducible factor research .
Properties
Molecular Formula |
C122H158N24O39S |
|---|---|
Molecular Weight |
2616.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S,4R)-2-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C122H158N24O39S/c1-10-60(6)99(144-114(177)83(47-65-25-28-67(148)29-26-65)142-117(180)90-49-70(151)56-146(90)118(181)62(8)129-107(170)80(43-58(2)3)135-101(164)61(7)128-103(166)77(36-38-94(153)154)132-110(173)84(52-95(155)156)136-102(165)66-27-32-72-71(48-66)120(183)185-122(72)73-33-30-68(149)50-91(73)184-92-51-69(150)31-34-74(92)122)119(182)145-41-18-24-89(145)116(179)133-78(39-42-186-9)106(169)139-85(53-96(157)158)112(175)141-87(55-98(161)162)113(176)140-86(54-97(159)160)111(174)138-82(46-64-21-15-12-16-22-64)109(172)131-76(35-37-93(123)152)105(168)137-81(44-59(4)5)108(171)130-75(23-17-40-127-121(125)126)104(167)143-88(57-147)115(178)134-79(100(124)163)45-63-19-13-11-14-20-63/h11-16,19-22,25-34,48,50-51,58-62,70,75-90,99,147-151H,10,17-18,23-24,35-47,49,52-57H2,1-9H3,(H2,123,152)(H2,124,163)(H,128,166)(H,129,170)(H,130,171)(H,131,172)(H,132,173)(H,133,179)(H,134,178)(H,135,164)(H,136,165)(H,137,168)(H,138,174)(H,139,169)(H,140,176)(H,141,175)(H,142,180)(H,143,167)(H,144,177)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H4,125,126,127)/t60-,61-,62-,70+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1 |
InChI Key |
MYQJVAZBOAFIAB-KJABKTNKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CC(CN5C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



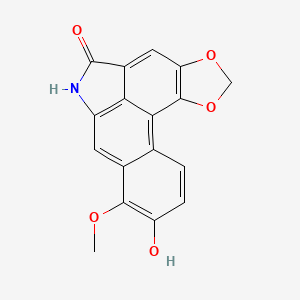
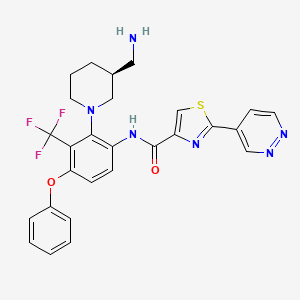
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)

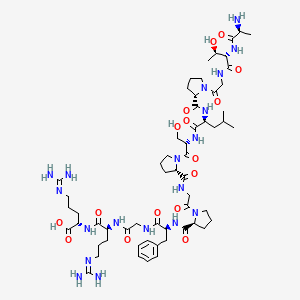

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
